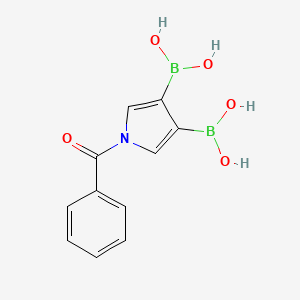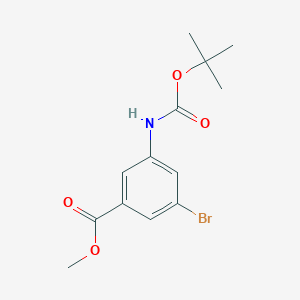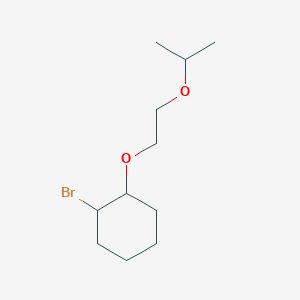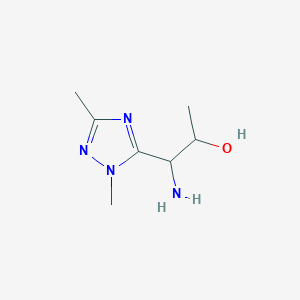amine hydrochloride](/img/structure/B13494312.png)
[(2,5-Dimethoxy-4-methylphenyl)methyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride, also known as 2,5-Dimethoxy-4-methylamphetamine hydrochloride, is a psychedelic phenyl isopropylamine derivative. It is commonly referred to as DOM or STP. This compound is known for its mood-altering effects and has been studied for its potential similarities to LSD .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride involves several steps. One common method starts with the precursor 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including methylation, reduction, and amination to form the final product .
Methylation: The precursor 2,5-dimethoxybenzaldehyde is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The methylated product is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine using a reagent like ammonium chloride and sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of continuous flow reactors to increase efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are halogenated derivatives
Applications De Recherche Scientifique
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating mental health disorders.
Industry: Used in the synthesis of other psychoactive compounds and as a chemical intermediate
Mécanisme D'action
The mechanism of action of (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist at these receptors, leading to its psychedelic effects. The compound’s selectivity for the 5-HT2 receptor subfamily makes it a valuable tool in scientific research for studying these receptors .
Comparaison Avec Des Composés Similaires
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride is similar to other psychedelic phenyl isopropylamine derivatives, such as:
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic compound with similar effects but different potency and receptor selectivity.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar in structure but with a bromine atom instead of a methyl group, leading to different pharmacological properties.
2,5-Dimethoxy-4-ethylamphetamine (DOET): An ethyl analogue with different potency and duration of action
The uniqueness of (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride lies in its specific substitution pattern and its potent psychedelic effects, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H18ClNO2 |
|---|---|
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
1-(2,5-dimethoxy-4-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-5-11(14-4)9(7-12-2)6-10(8)13-3;/h5-6,12H,7H2,1-4H3;1H |
Clé InChI |
GMMSOHNNKMZBHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)CNC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494250.png)

![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid](/img/structure/B13494275.png)




![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)

![3-(4-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13494325.png)

![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)
